N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a triazine ring substituted with two 3-chlorophenyl groups and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of a morpholine group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its activity.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield amines and carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N2,N4-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino group, which may affect its activity and applications.
N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: Similar structure but with different substitution patterns on the phenyl rings.
Uniqueness
N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is unique due to the presence of both 3-chlorophenyl and morpholino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-N,4-N-bis(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGNNPGGNJXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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